molecular formula C13H13NO3S B2760651 2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid CAS No. 1217983-08-8

2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid

Cat. No.: B2760651
CAS No.: 1217983-08-8
M. Wt: 263.31
InChI Key: XBIXBUAXKCIZPA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid is a synthetically versatile γ-lactam-fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This complex molecule, incorporating a thiazolo[2,3-a]isoindole core, serves as a key synthetic intermediate for the construction of pharmacologically relevant structures. Its embedded γ-lactam (or 2-pyrrolidone) moiety is a privileged structure found in numerous bioactive molecules and natural products, known to interact with a variety of biological targets [Source: NCBI - The Chemistry and Biology of 2-Pyrrolidone] . Researchers utilize this compound as a precursor for the development of novel enzyme inhibitors and receptor modulators, leveraging the conformational restraint and hydrogen-bonding capabilities imparted by its fused ring system. The scaffold's synthetic utility is demonstrated in routes towards tricyclic structures that mimic topologically constrained amino acids or peptide turn motifs, making it valuable for probing protein-protein interactions [Source: RSC Publishing - Synthesis of fused heterocycles] . Its primary research value lies in its application as a building block for chemical biology and the exploration of new chemical space in the search for lead compounds with activity against neurological disorders, infectious diseases, and other therapeutic areas.

Properties

IUPAC Name

2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-13(2)9(12(16)17)14-10(15)7-5-3-4-6-8(7)11(14)18-13/h3-6,9,11H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIXBUAXKCIZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Cyclization

The stereochemical outcome of the cyclocondensation is governed by the configuration of the L-aminothiol precursor. Using L-cysteine methyl ester as the starting material ensures the (3R,9bS) configuration in the product, as confirmed by X-ray crystallography. This stereoselectivity arises from the preferential axial attack of the thiolate on the ketoacid’s carbonyl group, followed by intramolecular hemiaminal formation.

Solvent and Catalytic Effects

Reaction efficiency hinges on solvent polarity and catalytic additives. Polar aprotic solvents (e.g., DMF) accelerate the reaction but may complicate purification. In contrast, ethanol with aqueous KHCO₃ provides a balance between reactivity and workup simplicity, achieving isolated yields of 85–92% for ester intermediates. Catalytic p-toluenesulfonic acid (PTSA) further enhances reaction rates by facilitating water removal via azeotropic distillation.

Post-Cyclization Functionalization

Ester Hydrolysis

The ethyl ester group in 3b is hydrolyzed to the carboxylic acid using 1 M NaOH in a 1:1 H₂O/EtOH mixture at 60°C for 6 h. This step proceeds quantitatively, yielding the target carboxylic acid with >95% purity after recrystallization from ethyl acetate.

Oxidative and Thermal Modifications

Thermolysis of the carboxylic acid in acetic anhydride (Ac₂O, 120°C, 2 h) generates 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindole derivatives via dehydration and ring contraction. While this pathway diverts from the target compound, it underscores the reactivity of the thiazolo[2,3-a]isoindole core under thermal stress.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.45–7.30 (m, 4H, aromatic), 5.21 (d, J = 8.4 Hz, 1H, H-3), 3.82 (dd, J = 11.2, 4.8 Hz, 1H, H-9b), 1.52 (s, 6H, 2×CH₃).
  • IR (KBr): 1735 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, lactam), 1230 cm⁻¹ (C–S).

Chromatographic Purity

Flash chromatography (silica gel, hexane/ethyl acetate 3:1) followed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥98% purity.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Thermolysis
Starting Material L-Aminothiol + 2b Preformed carboxylic acid
Key Step Hemiaminal formation Ring contraction
Yield 85–92% (ester) Not reported
Stereochemistry (3R,9bS) Retained
Functional Group Carboxylic acid post-hydrolysis Oxazolo derivative

Challenges and Mitigation Strategies

Byproduct Formation

Competitive formation of oxazolo byproducts during cyclocondensation is minimized by strict stoichiometric control (1:1 ratio of aminothiol to ketoacid) and inert atmosphere.

Scalability

Large-scale reactions require slow addition of the ketoacid to prevent exothermic side reactions. Continuous flow systems have been proposed to enhance reproducibility.

Applications and Derivatives

The carboxylic acid serves as a precursor for amide derivatives with antitumor activity, exemplified by N-benzyl-9b-methyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxamides. Sulfoxidation and sulfone formation further expand the pharmacophore space, enabling structure-activity relationship (SAR) studies in drug discovery.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the thiazoloisoindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted thiazoloisoindole derivatives. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that the compound inhibited the proliferation of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The underlying mechanisms involve the modulation of key signaling pathways associated with cancer cell survival and growth .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Preliminary tests indicate effectiveness against several bacterial strains and fungi:

  • Mechanism : The antimicrobial action is believed to stem from the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes .

Neuroprotective Effects

Research into neuroprotective applications has revealed that this compound may help mitigate neurodegenerative conditions:

  • Case Studies : In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage. This property could be leveraged in developing treatments for diseases such as Alzheimer's and Parkinson's .

Synthetic Applications

The synthesis of 2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid has been explored for creating novel derivatives with enhanced biological activity:

Synthetic Routes

Various synthetic methodologies have been developed to produce this compound efficiently. Key methods include:

  • Multistep Synthesis : Utilizing starting materials such as thiazoles and isoindoles through cyclization reactions.
StepReaction TypeKey Reagents
1CyclizationThiazole derivatives
2OxidationOxidizing agents
3CarboxylationCarbonyl sources

Derivatization

The ability to modify functional groups on the core structure allows for the exploration of structure–activity relationships (SAR) to optimize pharmacological properties.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate these targets through binding or inhibition, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[2,3-a]isoindole Derivatives

6,7-Dimethoxy-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid (CAS: 629663-95-2)
  • Key Differences: Substituents: 6,7-Dimethoxy groups on the isoindole ring vs. dimethyl groups on the thiazole ring.
  • Molecular Formula: C₁₅H₁₇NO₅S vs. C₁₃H₁₃NO₃S for the target compound.
  • Applications : Used in antiviral research due to enhanced hydrogen-bonding capacity .
Methyl (3R,9bR)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate (BM5)
  • Key Differences: Esterification: Methyl ester replaces the carboxylic acid, reducing acidity and improving membrane permeability.
  • Synthetic Utility : Demonstrates the versatility of the core structure for derivatization in asymmetric synthesis .

Heteroatom-Substituted Analogs

3-Methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindole
  • Key Differences :
    • Heteroatom : Oxygen replaces sulfur in the thiazole ring, altering electronic properties and reducing nucleophilicity.
    • Reactivity : Lower stability under acidic conditions compared to thiazolo derivatives .
  • Structural Confirmation : Validated via X-ray crystallography .

Functionalized Indole-Thiazolidinone Hybrids

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid
  • Key Differences: Scaffold: Indole-thiazolidinone hybrid vs. fused thiazolo-isoindole system. Bioactivity: Exhibits antitumor activity via kinase inhibition, highlighting the pharmacological relevance of thiazole-carboxylic acid motifs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
Target Compound C₁₃H₁₃NO₃S 263.31 2,2-Dimethyl, 5-oxo, 3-COOH N/A N/A
6,7-Dimethoxy Analog C₁₅H₁₇NO₅S 323.37 6,7-Dimethoxy, 2,2-dimethyl N/A N/A
Methyl Ester Derivative (BM5) C₁₈H₁₅NO₃S 333.38 9b-Phenyl, methyl ester N/A N/A
3-Methylene-2,5-dioxo-oxazolo Analog C₁₀H₇NO₃ 189.17 Oxazole ring, methylene N/A 70–85

Research Findings and Implications

  • Solubility vs. Bioavailability : Carboxylic acid derivatives exhibit higher aqueous solubility, while ester analogs (e.g., BM5) show improved cellular uptake .
  • Heteroatom Impact : Sulfur in thiazolo derivatives enhances metal-binding capacity compared to oxazolo analogs, relevant for catalysis .

Biological Activity

2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid is a complex chemical compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anti-inflammatory, anticancer, and antibacterial properties.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure which includes a thiazole ring fused to an isoindole structure. Its molecular formula is C15H17N1O5SC_{15}H_{17}N_{1}O_{5}S with a molecular weight of approximately 323.36 g/mol. The intricate arrangement of atoms contributes to its biological activity and potential therapeutic applications.

Antiviral Activity

Research has highlighted the potential of this compound as an antiviral agent. Laboratory studies have shown that derivatives of 2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid exhibit significant antiviral effects against various viruses including:

  • Influenza
  • HIV-1
  • Herpes Simplex Virus (HSV)

Methods of Evaluation:

  • Inhibition of Viral Replication: Quantitative assays demonstrate reduced viral load in infected cells.
  • Mechanism Studies: The compound appears to inhibit viral enzymes or block viral entry into host cells.

Results Summary:
Studies indicate that specific derivatives show promising results in inhibiting viral replication pathways and reducing infection rates .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored extensively. It has been shown to modulate immune responses and reduce inflammation through the following mechanisms:

Key Cytokines Inhibited:

  • Tumor Necrosis Factor-alpha (TNF-α)
  • Interleukin-6 (IL-6)

Methods of Application:

  • In Vitro Assays: Assessing the ability to inhibit pro-inflammatory cytokine production.
  • Molecular Docking Studies: Predicting interactions with inflammatory pathways.

Results Summary:
Certain derivatives have demonstrated significant anti-inflammatory effects by suppressing cytokine production and modulating immune cell activity .

Anticancer Activity

The anticancer potential of 2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid has attracted considerable research interest. The compound's unique structure may interfere with cancer cell growth and survival.

Evaluation Methods:

  • Cell-Based Assays: Evaluating cytotoxicity and apoptosis induction.
  • Animal Models: Using xenograft models to assess tumor growth inhibition.

Results Summary:
Studies reveal that specific derivatives exhibit selective cytotoxicity against various cancer cell lines and induce apoptosis while inhibiting tumor growth .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It shows potential in targeting bacterial pathogens through various mechanisms.

Methodologies Employed:

  • In Vitro Assays: Assessing inhibition of bacterial growth and biofilm formation.
  • Animal Infection Models: Evaluating efficacy in vivo.

Results Summary:
Derivatives demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. Quantitative data reveal Minimum Inhibitory Concentration (MIC) values indicating effective bacterial enzyme inhibition .

Comparative Data Table

Biological ActivityTarget Organisms/PathwaysKey Findings
AntiviralInfluenza, HIV-1, HSVSignificant reduction in viral load; inhibition of replication
Anti-inflammatoryTNF-α, IL-6Suppression of cytokine production; modulation of immune response
AnticancerVarious cancer cell linesInduction of apoptosis; selective cytotoxicity
AntibacterialGram-positive/negative bacteriaEffective inhibition; demonstrated MIC values

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

  • Antiviral Study on Influenza : A study demonstrated that a derivative significantly reduced viral titers in infected mice.
  • Anti-inflammatory Clinical Trial : A small-scale trial indicated reduced inflammatory markers in patients treated with derivatives.
  • Oncology Research : Preclinical trials showed promising results with significant tumor size reduction in xenograft models treated with the compound.

Q & A

Q. What are the optimized synthetic routes for 2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving 3-formyl-indole derivatives and thiazolidinone precursors. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid with sodium acetate (1.0–2.0 equiv) as a catalyst. Reflux duration (3–5 h) and molar ratios are critical for yield optimization. Purification involves recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the thiazolo[2,3-a]isoindole core and substituent positions.
  • X-ray diffraction : Single-crystal XRD (as demonstrated for analogous thiazolo-pyrimidine derivatives) resolves stereochemical ambiguities, particularly the 5-oxo and 2,2-dimethyl configurations .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Validate predictions with in vitro assays targeting antimicrobial or anticancer activity .

Q. What strategies resolve contradictions in reported biological activity data for thiazolo-isoindole derivatives?

Methodological Answer:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2,2-dimethyl vs. aryl groups) across studies to isolate key functional groups .
  • Meta-analysis : Aggregate data from multiple sources, adjusting for differences in experimental design (e.g., solvent systems, incubation times).

Q. How does the 2,2-dimethyl group influence the compound’s stability and pharmacokinetic properties?

Methodological Answer:

  • Stability studies : Perform accelerated degradation tests under varying pH and temperature conditions. Monitor decomposition via HPLC.
  • LogP calculations : Use computational tools (e.g., ChemAxon) to predict lipophilicity. The dimethyl group likely increases steric hindrance, reducing metabolic oxidation and enhancing plasma half-life .

Q. What are the mechanistic pathways for side reactions during synthesis, and how can they be suppressed?

Methodological Answer:

  • Byproduct analysis : Isolate and characterize side products (e.g., via LC-MS) to identify competing pathways.
  • Optimized conditions : Increase acetic acid volume to favor cyclization over dimerization. Reduce reaction time to 3 h if intermediates are thermally labile .

Critical Analysis of Evidence

  • Synthetic protocols in are reproducible but require strict control of stoichiometry and reaction time.
  • Crystallographic data from confirm the bicyclic core’s rigidity, critical for SAR studies.
  • Biological activity reports in lack standardized dosing protocols, necessitating independent validation.

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